molecular formula C13H10N2O B1663543 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one CAS No. 13309-08-5

3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one

Cat. No. B1663543
CAS RN: 13309-08-5
M. Wt: 210.23 g/mol
InChI Key: UOWGYMNWMDNSTL-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one, also known as 3-P4P2P, is an organic compound with a wide range of applications in scientific research. It is a highly versatile compound, used in a variety of different fields, including in vivo and in vitro studies, as well as in the synthesis of other compounds.

Scientific Research Applications

Anticancer Potential

3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one has been explored for its anticancer properties. A study investigated the antiproliferative activity of α-bromoacryloylamido indolyl pyridinyl propenones, which incorporate a 3- or 4-pyridine ring linked on either side of the 2-propen-1-one system, against various human cancer cell lines. This research indicated significant antiproliferative activity, especially against leukemia cell lines, highlighting the potential of this compound in cancer treatment (Romagnoli et al., 2018).

Chemical Synthesis and Reactions

The compound has been a subject of interest in chemical synthesis and reactions. In one study, the reaction of pyridinecarboxaldehydes with α-ethoxyvinyllithium led to the formation of pyridinyl α-hydroxyketones, which further underwent various chemical transformations. This research contributes to the understanding of the chemical behavior and potential applications of pyridinyl compounds in synthetic chemistry (Knaus et al., 1980).

Photoreactive Properties

The photoreactive nature of pyridinyl compounds, including those related to 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one, has been explored. For instance, a study focused on the photoinitiated reactions of 2,4-pyridinedicarbonitrile with benzophenone, revealing insights into the photoreaction mechanisms and product formation under different pH conditions. Such studies are valuable for understanding the photochemistry of pyridinyl compounds and their potential applications in material science (Caronna et al., 1990).

Antimicrobial Activity

The antimicrobial properties of pyridinyl compounds, including analogs of 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one, have also been a focus of research. A study synthesized novel 1-(3-aminomethyl-4-hydroxyphenyl)-3-pyridinyl-2-propen-1-ones, demonstrating significant cytotoxicity against various cancer cell lines while showing higher CC50 values towards non-malignant cells. This suggests the potential for these compounds to be developed as tumor-selective cytotoxins (Bilginer et al., 2013).

properties

IUPAC Name

(E)-3-pyridin-3-yl-1-pyridin-4-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c16-13(12-5-8-14-9-6-12)4-3-11-2-1-7-15-10-11/h1-10H/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWGYMNWMDNSTL-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=CC(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C/C(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701348103
Record name (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701348103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one

CAS RN

18550-98-6
Record name (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701348103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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